N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine

Catalog No.
S1527816
CAS No.
153136-05-1
M.F
C26H71N13P4
M. Wt
689.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-yli...

CAS Number

153136-05-1

Product Name

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine

IUPAC Name

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-λ5-phosphanylidene]amino]-λ5-phosphanyl]imino-λ5-phosphanyl]-N-methylmethanamine

Molecular Formula

C26H71N13P4

Molecular Weight

689.8 g/mol

InChI

InChI=1S/C26H71N13P4/c1-25(2,3)24-26(4,5)27-40(28-41(31(6)7,32(8)9)33(10)11,29-42(34(12)13,35(14)15)36(16)17)30-43(37(18)19,38(20)21)39(22)23/h24H2,1-23H3

InChI Key

HGZNCRLCTDLORC-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=P(N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C

N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine is a complex organic compound characterized by a unique structure that incorporates multiple dimethylamino groups and phosphanyl functionalities. Its intricate molecular architecture suggests potential applications in various fields, including medicinal chemistry and materials science.

The compound features a central framework of phosphorus and nitrogen atoms, which are essential for its reactivity and biological activity. The presence of bis(dimethylamino) and tris(dimethylamino) groups enhances the compound's ability to interact with biological systems, potentially influencing its pharmacological properties.

Typical of amines and phosphines. Key reactions may include:

  • Nucleophilic Substitution: The dimethylamino groups can act as nucleophiles, participating in substitution reactions with electrophiles.
  • Phosphorylation: The phosphanyl groups can undergo phosphorylation reactions, which may be useful in synthesizing more complex molecules.
  • Formation of Coordination Complexes: The nitrogen atoms can coordinate with metal ions, forming complexes that could have catalytic or therapeutic applications.

Potential activities may include:

  • Anticancer Properties: Many phosphorous-containing compounds are investigated for their anticancer potential due to their ability to interfere with cellular processes.
  • Antimicrobial Activity: The presence of multiple amine groups may enhance the compound's ability to disrupt microbial membranes.

Synthesis of this compound likely involves multi-step organic synthesis techniques. Key methods may include:

  • Amine Alkylation: Using dimethylamine to alkylate a suitable precursor containing a phosphanyl group.
  • Phosphorylation Reactions: Employing phosphorus oxychloride or similar reagents to introduce phosphanyl functionalities.
  • Coupling Reactions: Utilizing coupling agents to link different moieties together, forming the final complex structure.

N-[bis(dimethylamino)-...Multiple dimethylamino and phosphanyl groupsMedicinal chemistry, catalysisDimethylamineSimple secondary aminePrecursor for various chemicalsTris(dimethylamino)phosphinePhosphorus-centered with three dimethylaminesCoordination chemistryN,N,N',N'-Tetramethylethylenediamine (TMEDA)Bidentate ligandCoordination chemistry

The uniqueness of N-[bis(dimethylamino)-... lies in its complex architecture and potential multifunctionality compared to simpler amines and phosphines. This complexity may lead to novel interactions and applications not achievable by less complex structures.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Potential studies could focus on:

  • Binding Affinity: Assessing how well the compound binds to various biological targets (e.g., enzymes, receptors).
  • Mechanism of Action: Investigating the pathways through which the compound exerts its biological effects.
  • Toxicological Assessments: Evaluating any potential toxicity associated with the compound's use.

Similar compounds that share structural features or functional groups include:

  • Dimethylamine: A simple secondary amine that serves as a building block for more complex structures. It is known for its basicity and reactivity with electrophiles.
  • Tris(dimethylamino)phosphine: A phosphorus-containing compound that exhibits unique reactivity patterns due to its multiple dimethylamino substituents.
  • N,N,N',N'-Tetramethylethylenediamine (TMEDA): A bidentate ligand used in coordination chemistry, known for its strong chelating ability.

Comparison Table

Compound NameStructure Features

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Phosphazene base P4-t-Oct solution

Dates

Modify: 2024-04-14

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